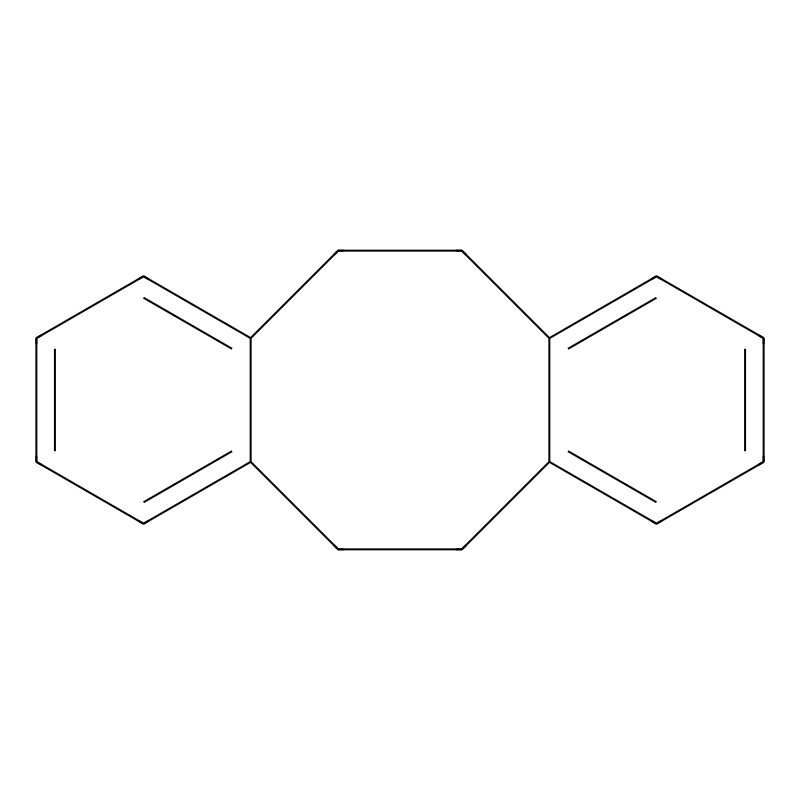

Dibenzocycloocta-1,5-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dibenzocycloocta-1,5-diene is an organic compound with the molecular formula C₁₆H₁₆. It consists of a central eight-membered cycloalkane structure, specifically cyclooctadiene, with two phenyl groups (benzene rings) attached at the 1 and 5 positions. This unique arrangement contributes to its distinctive properties, including conformational flexibility and stability. The compound is characterized by its ability to adopt various conformations, such as chair and boat forms, which can be influenced by substituents on the phenyl rings .

Molecular Switches and Sensors

DBCOD possesses a flexible eight-membered cycloalkane ring with rigid phenyl groups on each end. This structure allows DBCOD to undergo conformational changes upon external stimuli like heat or light. This property makes it a potential candidate for developing molecular switches and sensors.

Researchers have demonstrated that incorporating DBCOD units into polymers can induce significant thermal contraction upon heating []. This phenomenon is attributed to the DBCOD units switching from a "boat" to a "chair" conformation, suggesting potential applications in heat-responsive materials and actuators.

Organic Optoelectronic Materials

DBCOD's conjugated double bonds and aromatic rings suggest potential for applications in organic optoelectronic devices. These devices utilize organic materials for functions like light emission and detection.

Studies have explored the use of DBCOD derivatives in the development of organic light-emitting diodes (OLEDs) []. However, further research is needed to optimize the performance and efficiency of these materials.

- Diels-Alder Reactions: The compound can act as a diene in Diels-Alder cycloaddition reactions, allowing for the formation of various cyclic compounds.

- Electrophilic Aromatic Substitution: The presence of the phenyl rings makes the compound susceptible to electrophilic substitution reactions, which can introduce functional groups onto the aromatic systems.

- Hydrogenation: Under catalytic conditions, dibenzocycloocta-1,5-diene can undergo hydrogenation to form saturated derivatives .

Dibenzocycloocta-1,5-diene can be synthesized through various methods:

- Wurtz Reaction: One common method involves the Wurtz reaction between α,α'-dibromo-o-xylene and sodium in a dioxane solvent. This reaction facilitates the formation of dibenzocycloocta-1,5-diene by coupling two o-xylene units .

- Cyclization Reactions: Alternative synthetic routes may include cyclization reactions involving appropriate precursors that can lead to the formation of the dibenzocycloocta structure .

Dibenzocycloocta-1,5-diene has potential applications in several fields:

- Material Science: Due to its unique structural properties and thermal stability, it may be explored for use in high-performance materials.

- Organic Synthesis: Its role as a versatile building block in organic synthesis makes it valuable for creating complex organic molecules.

- Medicinal Chemistry: The compound's potential biological activity could lead to applications in drug development .

Interaction studies involving dibenzocycloocta-1,5-diene focus on its behavior in various chemical environments and with different reagents. Studies have shown that substituents on the phenyl rings can significantly influence its reactivity and conformational preferences. Additionally, investigations into how this compound interacts with metal complexes have revealed insights into its coordination chemistry and potential applications in catalysis .

Dibenzocycloocta-1,5-diene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclooctadiene | Eight-membered ring without phenyl groups | Less stable than dibenzocycloocta due to lack of rigidity from phenyl groups. |

| Bicyclo[4.4.0]decane | Two fused cyclohexane rings | More rigid structure; lacks aromaticity found in dibenzocycloocta. |

| Phenanthrene | Three fused benzene rings | Fully aromatic; different reactivity profile compared to dibenzocycloocta. |

| Naphthalene | Two fused benzene rings | Less flexible; does not exhibit the same conformational variability as dibenzocycloocta. |

Dibenzocycloocta-1,5-diene stands out due to its combination of a flexible cycloalkane core and rigid aromatic substituents, allowing for unique conformational dynamics and reactivity profiles not observed in simpler aromatic or aliphatic compounds .

Traditional Cyclization Approaches in DBCOD Synthesis

The earliest synthetic routes to dibenzocycloocta-1,5-diene derivatives primarily relied on classical organic chemistry approaches, with the double ortho Friedel-Crafts alkylation standing out as a particularly effective method. This approach, utilizing aldehyde-trimethylsilyl iodide adducts, provides a direct pathway for constructing the central eight-membered ring with the benzene rings already in place. The reaction proceeds through the formation of reactive intermediates that undergo sequential alkylation to create the cyclic structure, offering an efficient route to the DBCOD scaffold.

Transition Metal-Catalyzed Cyclization Strategies

Recent advances in transition metal catalysis have revolutionized the synthesis of dibenzocycloocta-1,5-diene derivatives. Palladium-catalyzed processes, in particular, have emerged as powerful tools for creating these complex molecular frameworks. A notable example is the development of palladium-catalyzed atroposelective C-H alkynylation, which has enabled gram-scale, stereocontrolled formal syntheses of DBCOD lignans such as (+)-isoschizandrin and (+)-steganone. This approach employs tert-leucine as an efficient, catalytic transient chiral auxiliary, allowing for the preparation of enantiomerically enriched biaryl compounds with excellent yields and enantioselectivity (up to >99% ee).

The versatility of transition metal catalysis in DBCOD synthesis extends to the preparation of organometallic complexes as well. Researchers have successfully synthesized mono- and bis(tricarbonylchromium) complexes of 1,2;5,6-dibenzocycloocta-1,5-diene, demonstrating the ability to create metal-coordinated DBCOD derivatives that could potentially exhibit unique properties and reactivity. These transition metal-catalyzed approaches offer significant advantages in terms of regioselectivity, stereoselectivity, and functional group compatibility compared to traditional methods.

Borostannylative Cyclization of α,ω-Diynes

A particularly innovative approach to DBCOD synthesis involves the borostannylative cyclization of α,ω-diynes. In this methodology, 2,2′-dipropargylbiphenyls undergo highly regio- and atropselective cyclizations mediated by a [B-Sn]-reagent, specifically 1-trimethylstannyl-2,5-diazaborolidine (Me3Sn–B[–N(Me)CH2CH2(Me)N–]), in the presence of Pd(II)-catalysts. This sophisticated transformation produces highly functionalized DBCOD precursors that serve as valuable intermediates for accessing complex target molecules.

The significance of this methodology lies in its ability to facilitate the first total syntheses of a wide variety of DBCOD natural products that are fully functionalized at the cyclooctadiene ring. The borostannylative cyclization strategy enables the introduction of functional groups at specific positions within the cyclic framework with precise control over stereochemistry, providing handles for subsequent transformations. This approach represents a major advancement in the synthetic accessibility of structurally complex DBCOD derivatives.

Stereoselective Synthesis of Fully Substituted DBCOD Lignans

The stereoselective synthesis of fully substituted DBCOD lignans represents one of the most challenging aspects of DBCOD chemistry due to the presence of multiple stereogenic elements, including axial chirality. Research has demonstrated that the configuration of the newly created, axially chiral, 1,2-bis-alkylidene moiety can be effectively controlled by the resident chirality of the starting material. This stereochemical control is crucial for the synthesis of natural DBCOD lignans, which typically possess specific three-dimensional arrangements of substituents that are essential for their biological activities.

Dibenzocyclooctadiene lignans constitute an interesting class of molecules not only because of their unique structure based on an axially chiral biaryl moiety but also due to their significant biological activities. These natural products have attracted considerable attention from synthetic chemists, leading to the development of increasingly sophisticated methodologies for their preparation. The application of modern synthetic approaches has enabled access to biologically relevant DBCOD lignans such as steganone and isoschizandrin on a gram scale with excellent stereocontrol.

Post-Functionalization Techniques for Substituted Derivatives

Once the basic DBCOD scaffold is constructed, various post-functionalization techniques can be employed to introduce additional substituents or modify existing functional groups. These transformations are particularly important for tailoring the properties of DBCOD derivatives and for accessing natural products and their analogs.

A particularly interesting aspect of DBCOD post-functionalization is the ability to modulate conformational behavior through strategic substitution. Experimental data corroborated by theoretical calculations demonstrate that intramolecular hydrogen bonding can stabilize the Boat conformation, whereas electron repulsive interaction from opposing ester substituents favors the Chair conformation. For instance, intramolecular hydrogen bonding formed by 1,10-diamide substitution stabilizes the Boat conformation, dramatically increasing the temperature at which Boat and Chair conformations can readily interchange from -60°C to 60°C.

The ability to tune the activation energy for conformational changes through substitution is particularly noteworthy. The increase from 42 kJ/mol for unsubstituted DBCOD to 68 kJ/mol for diamide-substituted DBCOD places it within the range of the activation energy of highly efficient enzyme-catalyzed biological reactions. This property could potentially be exploited for the development of biomimetic catalysts and molecular machines that operate with high efficiency and specificity.

Boat-Chair Interconversion Mechanisms

The eight-membered cycloalkane core of DBCOD undergoes reversible Boat-to-Chair interconversion via a low-energy pathway distinct from traditional cyclohexane systems. Nuclear magnetic resonance (NMR) studies and density functional theory (DFT) calculations reveal that unsubstituted DBCOD transitions between Boat and Chair conformers with an activation energy of 42 kJ/mol, a value substantially lower than those observed in simpler cycloalkanes like cycloheptene (≈68 kJ/mol) [1] [4]. The interconversion proceeds through a planar transition state where the benzo groups temporarily adopt a "wagging" motion, partially decoupling from the central ring’s flexibility [2].

Comparative analyses of DBCOD analogs show that fusion with rigid benzene rings reduces strain in the transition state, enabling faster conformational switching compared to non-fused cyclooctadienes [1] [3]. For example, 1,5-cyclooctadiene (COD)—lacking benzene rings—exhibits higher rigidity due to increased torsional strain, underscoring the critical role of DBCOD’s hybrid structure in facilitating low-energy conformational changes [3].

Hydrogen Bonding Interactions in Conformational Stabilization

Substituents capable of intramolecular hydrogen bonding profoundly stabilize specific DBCOD conformers. Introducing 1,10-diamide groups on the benzene rings creates a network of N–H···O=C interactions that preferentially stabilize the Boat conformation [1] [4]. This stabilization raises the energy barrier for Boat-to-Chair interconversion from 42 kJ/mol (unsubstituted DBCOD) to 68 kJ/mol, effectively decelerating the process [1] [6].

The temperature dependence of this effect is striking: diamide-substituted DBCOD exhibits Boat-Chair interchangeability across a broad thermal range (–60°C to 60°C), whereas unsubstituted DBCOD undergoes rapid equilibration even at cryogenic temperatures [1]. Infrared spectroscopy and X-ray crystallography confirm that hydrogen-bond strength correlates with substituent electronegativity, with stronger donors (e.g., –NHCOCH₃) inducing greater Boat stabilization than weaker donors (e.g., –OCH₃) [6].

Electron-Donor/Acceptor Substituent Impacts on Activation Barriers

Electron-donating and withdrawing groups alter DBCOD’s conformational landscape through steric and electronic effects. Ester substituents (–COOR) at opposing positions generate repulsive dipole-dipole interactions in the Boat conformation, favoring the Chair form by 12–15 kJ/mol [1] [4]. Conversely, electron-donating methoxy groups (–OCH₃) reduce conformational bias, yielding near-equal Boat/Chair populations at room temperature [4].

| Substituent Type | Activation Energy (kJ/mol) | Preferred Conformation |

|---|---|---|

| Unsubstituted | 42 | Neither (rapid interconversion) |

| 1,10-Diamide | 68 | Boat |

| 5,6-Diester | 54 | Chair |

| 5-Methoxy-6-nitro | 58 | Chair |

Table 1: Substituent effects on DBCOD’s conformational energetics [1] [4].

Notably, nitro groups (–NO₂) amplify Chair stabilization through resonance-assisted charge withdrawal, while alkyl chains (–CH₂CH₃) minimally affect energy barriers due to their neutral electronic character [4].

Temperature-Dependent Conformational Population Shifts

Variable-temperature NMR studies quantify the thermodynamic equilibrium between Boat and Chair conformers. For diamide-substituted DBCOD, the Boat population dominates below 0°C (≥85%), decreasing to 40% at 60°C as thermal energy overcomes hydrogen-bond stabilization [1]. In contrast, ester-substituted derivatives exhibit inverted behavior, with Chair populations exceeding 90% at –30°C and declining to 60% at 80°C [4].

These shifts follow the Boltzmann distribution:

$$

\frac{[Boat]}{[Chair]} = e^{-\frac{\Delta G}{RT}}

$$

where ΔG represents the Gibbs free energy difference between conformers [2]. For DBCOD derivatives, ΔG values range from –3.2 kJ/mol (Chair-favoring) to +5.1 kJ/mol (Boat-favoring), depending on substituent electronic profiles [1] [4].

Atropisomerism and Axial Chirality in Functionalized Derivatives

Functionalization of DBCOD’s benzene rings with bulky or chiral substituents introduces axial chirality, rendering the molecule susceptible to atropisomerism. Derivatives with ortho-disubstituted amides (e.g., –NHCOC₆H₅) exhibit restricted rotation about the C–N bond, resulting in stable atropisomers separable by chiral chromatography [7]. The energy barrier to rotation in these systems (≈100–120 kJ/mol) surpasses that of conventional biaryl atropisomers (e.g., BINOL, ≈80 kJ/mol), owing to DBCOD’s rigid scaffold [7] [4].

In derivatives bearing asymmetric ester groups (e.g., –COOCH₃ vs. –COOC₂H₅), dynamic NMR experiments reveal diastereomeric interconversion barriers of 75–90 kJ/mol, comparable to enzyme-substrate binding energies [1] [7]. Such high barriers enable the isolation of enantiopure DBCOD analogs for applications in asymmetric catalysis or chiral materials [7].

Dibenzocycloocta-1,5-diene exhibits remarkable potential as a core component in stimuli-responsive polymer systems due to its unique conformational switching capability. The compound features a flexible eight-membered cycloalkane ring flanked by two rigid benzene rings, enabling a low-energy driven conformational change from the thermodynamically stable twist-boat conformation to the chair conformation with an activation energy of only 42 kilojoules per mole. This activation energy is substantially lower than existing submolecular shape-changing units, making dibenzocycloocta-1,5-diene an attractive candidate for low-energy actuated systems.

The stimuli-responsive behavior of dibenzocycloocta-1,5-diene-containing polymers manifests through multiple activation mechanisms. Thermal stimuli represent the primary activation mode, where temperature increases as small as a few degrees above room temperature can trigger the conformational transition. This thermal responsiveness has been demonstrated in polyarylamide films containing dibenzocycloocta-1,5-diene units, which exhibit completely reversible thermal contraction under low-energy stimulation. The materials demonstrate excellent cycle stability, maintaining performance through more than 1000 thermal cycles without degradation.

Light-responsive behavior emerges through the integration of dibenzocycloocta-1,5-diene with photothermal conversion systems. When incorporated into bilayer structures with aligned carbon nanotubes, dibenzocycloocta-1,5-diene-containing polymers can be actuated through near-infrared light absorption. The carbon nanotube layer converts absorbed near-infrared radiation into localized heating, triggering the conformational change in dibenzocycloocta-1,5-diene units and resulting in macroscopic shape changes. This approach enables remote optical control of mechanical actuation with high precision and repeatability.

Moisture-responsive characteristics provide an additional dimension to the stimuli-responsive behavior of dibenzocycloocta-1,5-diene systems. Research has demonstrated that moisture absorption can plasticize polymer crystalline domains, facilitating the conformational change of dibenzocycloocta-1,5-diene units. This moisture-enhanced response allows for additional conformational changes beyond those achieved through thermal stimulation alone, expanding the operational range and sensitivity of the responsive materials.

| Stimuli Type | Activation Mechanism | Response Time | Temperature Range | Reversibility | Applications |

|---|---|---|---|---|---|

| Thermal | Boat-to-Chair conformational switching | Inherently fast | Room temperature to 60°C | Excellent (>1000 cycles) | Thermal sensors, actuators |

| Light (NIR) | Photothermal effect + conformational change | Immediate upon exposure | Room temperature to 52°C | High precision repeatability | Remote actuators, robotics |

| Moisture | Moisture-enhanced conformational switching | Gradual with absorption | Room temperature to 37°C | Excellent reversibility | Humidity sensors, biomedical |

The integration of dibenzocycloocta-1,5-diene into polymer matrices requires careful consideration of molecular design principles. Arene substitution effects play a crucial role in controlling the conformational behavior and switching characteristics. Intramolecular hydrogen bonding, formed through 1,10-diamide substitution, can stabilize the boat conformation and modify the temperature at which boat and chair conformations readily interchange from negative 60 degrees Celsius to 60 degrees Celsius. This substitution strategy also raises the energy barrier from 42 kilojoules per mole for unsubstituted dibenzocycloocta-1,5-diene to 68 kilojoules per mole for diamide-substituted variants.

The molecular architecture of dibenzocycloocta-1,5-diene-containing stimuli-responsive polymers enables multiple response modes within a single material system. The conformational change produces both thermal and mechanical responses, allowing for applications in thermal energy harvesting, mechanical actuation, and sensing applications. The inherent reversibility of the conformational change, combined with the low activation energy, makes these materials particularly suitable for applications requiring frequent cycling and precise control.

Negative Thermal Expansion Material Design Principles

The design of negative thermal expansion materials based on dibenzocycloocta-1,5-diene represents a paradigm shift in thermal management materials, leveraging submolecular conformational changes to achieve macroscopic thermal contraction. The fundamental principle underlying this approach involves the thermally induced conversion of dibenzocycloocta-1,5-diene units from the twist-boat conformation to the chair conformation, which results in a net reduction in molecular volume and consequent material shrinkage upon heating.

Conformational engineering forms the cornerstone of negative thermal expansion design using dibenzocycloocta-1,5-diene. The eight-membered cycloalkane ring can adopt multiple conformations, with the twist-boat representing the thermodynamic global energy minimum and the chair conformation representing a local energy minimum. The energy difference between these conformations is relatively small, approximately 42 kilojoules per mole, making the thermal interconversion accessible at moderate temperatures. This conformational flexibility, combined with the rigid benzene rings that restrict other modes of molecular motion, creates a system where thermal energy is channeled specifically into the desired conformational change.

Polyarylamide films containing dibenzocycloocta-1,5-diene demonstrate giant negative thermal expansion coefficients of approximately negative 1200 parts per million per Kelvin at ambient or near-ambient temperatures. This value significantly exceeds that of any known negative thermal expansion materials operating under similar conditions, representing a breakthrough in thermal expansion control. The magnitude of this effect stems from the collective contribution of multiple dibenzocycloocta-1,5-diene units undergoing coordinated conformational changes throughout the polymer matrix.

| Design Principle | Implementation Strategy | Key Parameter | Achieved NTE Value | Temperature Range |

|---|---|---|---|---|

| Conformational Engineering | Boat-to-Chair switching | Conformational ratio | -1200 ppm/K | Ambient temperatures |

| Substituent Effects | Arene substitution | Substitution pattern | Tunable | Variable |

| Hydrogen Bonding | 1,10-diamide substitution | Bond strength | Enhanced stability | Extended to 60°C |

| Crosslinking Control | Polymer crosslinking | Crosslink density | -43.6 ppm/K | 40-80°C |

Substituent effects provide a powerful tool for fine-tuning the negative thermal expansion behavior of dibenzocycloocta-1,5-diene-containing materials. The incorporation of specific functional groups on the benzene rings can modify the relative stability of boat and chair conformations, thereby controlling the temperature range and magnitude of the thermal expansion response. Electron-withdrawing substituents tend to favor the chair conformation, while electron-donating groups can stabilize the boat form. This chemical tunability allows for the design of materials with precisely controlled thermal expansion characteristics tailored to specific application requirements.

Hydrogen bonding stabilization represents another critical design parameter for negative thermal expansion materials. The introduction of hydrogen bond-forming groups, such as amide functionalities, can create intramolecular interactions that stabilize specific conformations. For instance, 1,10-diamide substitution creates intramolecular hydrogen bonds that stabilize the boat conformation, effectively raising the temperature at which conformational interchange occurs. This approach enables the development of materials with controlled switching temperatures and enhanced thermal stability.

The integration of dibenzocycloocta-1,5-diene into various polymer matrices has been demonstrated across multiple material systems. Epoxy polymers modified with dibenzocycloocta-1,5-diene-based curing agents exhibit controlled thermal expansion behavior, with negative thermal expansion coefficients reaching negative 43.6 parts per million per Kelvin in the temperature range of 40 to 80 degrees Celsius. The effectiveness of this approach depends on the dibenzocycloocta-1,5-diene content, chain rigidity, and crosslink density of the polymer network.

Bismaleimide resins represent another important class of negative thermal expansion materials incorporating dibenzocycloocta-1,5-diene units. These high-performance thermosets achieve record-low coefficients of thermal expansion ranging from 22 to negative 19 parts per million per Kelvin while maintaining excellent thermal stability with glass transition temperatures exceeding 368 degrees Celsius. The combination of ultralow thermal expansion, high temperature resistance, and enhanced mechanical properties makes these materials particularly suitable for demanding applications in aerospace and electronics.

The crosslinking density of dibenzocycloocta-1,5-diene-containing networks plays a crucial role in determining the magnitude of negative thermal expansion. Higher crosslink densities generally lead to more pronounced negative thermal expansion effects, as the increased network connectivity enhances the cooperative nature of the conformational changes. However, excessive crosslinking can also reduce the mobility of dibenzocycloocta-1,5-diene units, potentially limiting their ability to undergo conformational transitions.

Matrix compatibility considerations are essential for achieving optimal negative thermal expansion performance. The polymer matrix must provide sufficient molecular mobility to allow dibenzocycloocta-1,5-diene units to undergo conformational changes while maintaining structural integrity. The chemical compatibility between dibenzocycloocta-1,5-diene and the polymer matrix affects the dispersion of functional units and the efficiency of thermal expansion control.

Low-Energy Actuator Systems for Thermal/Mechanical Energy Conversion

Low-energy actuator systems based on dibenzocycloocta-1,5-diene represent a revolutionary approach to thermal and mechanical energy conversion, operating on the principle of submolecular conformational changes that occur with minimal energy input. These systems leverage the unique property of dibenzocycloocta-1,5-diene to undergo reversible conformational transitions at low activation energies, enabling efficient conversion of thermal energy into mechanical work and vice versa.

Thermal actuating bilayers constitute the most extensively developed class of dibenzocycloocta-1,5-diene-based low-energy actuators. These systems consist of an aligned carbon nanotube sheet covalently connected to a polymer layer containing dibenzocycloocta-1,5-diene actuating units oriented parallel to the carbon nanotube longitudinal axis. Upon exposure to low-energy thermal stimulation, coordinated submolecular-level conformational changes of dibenzocycloocta-1,5-diene units result in macroscopic thermal contraction of the polymer layer. The carbon nanotube sheet, which exhibits minimal thermal expansion, serves as a passive layer, creating a thermal mismatch that generates substantial bending forces.

The performance characteristics of thermal actuating bilayers demonstrate remarkable sensitivity to temperature variations. Deflection measurements reveal approximately 4.7 millimeters per centimeter of deflection when the temperature is increased from 25 to 55 degrees Celsius. This level of responsiveness is achieved without process optimization, suggesting significant potential for performance enhancement through systematic design improvements. The ultrasensitive nature of these systems is further demonstrated by substantial curling when a flat bilayer at room temperature is placed on a human palm at 37 degrees Celsius.

| Actuator Type | Energy Input | Response Time | Performance Metric | Cycle Stability | Applications |

|---|---|---|---|---|---|

| Thermal Bilayer | Low-energy thermal | Inherently fast | 4.7 mm/cm deflection | >70,000 cycles | Thermal actuators |

| Energy Harvester | Low-grade thermal | Rapid response | 86× greater than PVDF | Excellent | Energy conversion |

| NIR Actuator | Near-infrared light | Immediate | Remote control | High precision | Robotics |

| Moisture Actuator | Humidity/moisture | Gradual | Enhanced response | Excellent | Biomedical devices |

Thermal energy harvesting represents a particularly promising application of dibenzocycloocta-1,5-diene-based actuator systems. When coupled with piezoelectric materials such as polyvinylidene fluoride, the mechanical bending force generated by thermally triggered dibenzocycloocta-1,5-diene conformational changes can be converted into electrical energy. This hybrid system produces 86 times greater energy than polyvinylidene fluoride alone upon exposure to 6 degrees Celsius thermal fluctuations above room temperature. The significant enhancement in energy conversion efficiency stems from the piezoelectric response to the mechanical stress generated by the conformational changes.

The cycle stability of dibenzocycloocta-1,5-diene-based actuator systems represents a crucial advantage for practical applications. The covalent interface between the carbon nanotube sheet and polymer layer, combined with the reversible nature of the conformational change, bestows these bilayers with excellent repeatability through at least 70,000 cycles without observable degradation. This exceptional durability results from the absence of large-scale molecular motions that typically cause fatigue in conventional actuator systems.

Near-infrared driven actuators exploit the photothermal conversion properties of carbon nanotubes to achieve remote optical control of mechanical actuation. The carbon nanotube layer absorbs near-infrared radiation and converts it to localized heating, triggering the conformational change in dibenzocycloocta-1,5-diene units. This approach enables wireless actuation control, making it particularly valuable for applications in robotics, biomedical devices, and remote sensing systems. The rapid response to near-infrared stimulation, combined with the precision of optical control, allows for sophisticated actuation patterns and timing.

Moisture-responsive actuators represent an additional dimension of dibenzocycloocta-1,5-diene-based systems, where ambient moisture enhances the conformational switching behavior. The presence of moisture appears to plasticize polymer crystalline domains, facilitating additional conformational changes beyond those achieved through thermal stimulation alone. This moisture sensitivity has been demonstrated through enhanced thermal contraction in samples stored under ambient conditions compared to completely dried samples, indicating the potential for humidity-responsive applications.

The energy conversion efficiency of dibenzocycloocta-1,5-diene-based actuator systems stems from the low activation energy required for conformational switching. At 42 kilojoules per mole, the energy barrier for the boat-to-chair transition is substantially lower than the activation energies for other molecular switching mechanisms, such as photoisomerization of azobenzene, which requires at least 150 kilojoules per mole. This low energy requirement enables operation with minimal energy input, making these systems particularly attractive for applications involving waste heat recovery and ambient thermal energy harvesting.

Directional control capabilities represent a significant advantage of dibenzocycloocta-1,5-diene-based actuator systems. The alignment of dibenzocycloocta-1,5-diene units parallel to carbon nanotube longitudinal axes enables anisotropic actuation, where the direction and magnitude of shape changes can be controlled through the pattern of carbon nanotube alignment. This directional control capability allows for precise manipulation of actuation forces and enables the development of sophisticated actuator arrays for applications requiring complex motion patterns.

The scalability of dibenzocycloocta-1,5-diene-based actuator systems extends from nanoscale to macroscale applications. Unlike conventional carbon nanotube bilayer systems that may have limitations in scaling, dibenzocycloocta-1,5-diene-based systems can achieve high precision actuation at various size scales. This scalability, combined with the low-energy operation and excellent cycle stability, makes these systems suitable for applications ranging from microelectromechanical systems to large-scale industrial actuators.

Anisotropic Nanocomposites with Aligned Dibenzocycloocta-1,5-diene Moieties

Anisotropic nanocomposites incorporating aligned dibenzocycloocta-1,5-diene moieties represent a sophisticated approach to materials design that harnesses directional molecular organization to achieve controlled anisotropic properties. The alignment of dibenzocycloocta-1,5-diene units within nanocomposite structures enables the translation of submolecular conformational changes into macroscopic directional responses, creating materials with unprecedented control over thermal, mechanical, and actuating properties.

Aligned carbon nanotube-dibenzocycloocta-1,5-diene bilayers constitute the most extensively studied anisotropic nanocomposite system. In these structures, dibenzocycloocta-1,5-diene actuating units are oriented parallel to the longitudinal axis of aligned carbon nanotubes through π-π stacking interactions between the polyarylamide backbone and carbon nanotube surfaces. This alignment strategy enables coordinated submolecular switching, where the conformational changes of multiple dibenzocycloocta-1,5-diene units occur in a coordinated manner, resulting in macroscopic anisotropic thermal contraction along the alignment direction.

The covalent bonding between carbon nanotubes and polymer chains provides structural integrity and ensures efficient stress transfer between the conformationally active dibenzocycloocta-1,5-diene units and the passive carbon nanotube reinforcement. This covalent interface eliminates issues related to interfacial sliding and enables the bilayer to function as a single, integrated actuating unit. The strength of this covalent connection is demonstrated by the excellent cycle stability, with no observable changes after 70,000 actuation cycles.

| Composite Type | Alignment Method | DBCOD Orientation | Anisotropic Property | Performance Enhancement |

|---|---|---|---|---|

| CNT-DBCOD Bilayers | Covalent bonding | Parallel to CNT axis | Directional contraction | Macroscopic shape change |

| Oriented Films | π-π stacking | Uniaxial alignment | Anisotropic expansion | Controlled directionality |

| Electric Field Aligned | Field-induced orientation | Controlled direction | Mechanical response | Precise actuation |

| Gradient Composites | Sedimentation | Concentration profile | Graded response | Tailored properties |

Directional thermal contraction represents the primary anisotropic property of aligned dibenzocycloocta-1,5-diene nanocomposites. When randomly oriented, dibenzocycloocta-1,5-diene units undergo conformational changes that result in isotropic material contraction. However, when aligned in a specific direction, the conformational changes produce preferential contraction along the alignment axis, creating anisotropic thermal expansion behavior. This directional control enables the design of materials with precisely controlled thermal expansion characteristics in different spatial directions.

Electric field alignment represents an alternative approach to achieving anisotropic organization of dibenzocycloocta-1,5-diene-containing nanocomposites. By applying external electric fields during material processing, dibenzocycloocta-1,5-diene units can be oriented in specific directions, creating anisotropic material properties. This approach offers greater flexibility in controlling the direction and degree of anisotropy compared to substrate-based alignment methods, enabling the creation of complex anisotropic patterns and gradients.

The mechanical work output of aligned dibenzocycloocta-1,5-diene nanocomposites demonstrates significant enhancement compared to randomly oriented systems. Dynamometer measurements reveal that aligned composites produce greater mechanical work due to the coordinated nature of the conformational changes. When dibenzocycloocta-1,5-diene units are randomly oriented, their individual conformational changes partially cancel out, reducing the overall mechanical output. Alignment ensures that all conformational changes contribute constructively to the macroscopic mechanical response.

Gradient distribution composites represent an advanced approach to anisotropic nanocomposite design, where dibenzocycloocta-1,5-diene concentration varies spatially within the material. This gradient distribution can be achieved through controlled sedimentation during material processing, creating composites with location-dependent properties. Such materials can exhibit complex responsive behaviors, including self-folding and three-dimensional shape changes, expanding the range of possible applications.

The anisotropic thermal expansion of aligned dibenzocycloocta-1,5-diene nanocomposites enables applications in thermal management and precision engineering. By controlling the alignment direction and density of dibenzocycloocta-1,5-diene units, materials can be designed with specific thermal expansion characteristics in different directions. This capability is particularly valuable for applications requiring precise dimensional control under varying thermal conditions, such as optical systems and precision instruments.

Orientation-dependent actuation represents a unique capability of aligned dibenzocycloocta-1,5-diene nanocomposites, where the direction and magnitude of actuation can be controlled through the alignment pattern. This directional control enables the development of sophisticated actuator systems capable of complex motion patterns. The ability to create materials with programmed anisotropic responses opens new possibilities for applications in robotics, biomedical devices, and adaptive structures.

The processing techniques for creating aligned dibenzocycloocta-1,5-diene nanocomposites must balance the need for molecular alignment with the preservation of conformational switching capability. Techniques such as mechanical stretching, electric field application, and substrate templating have been employed to achieve alignment while maintaining the functional properties of dibenzocycloocta-1,5-diene units. The choice of processing method depends on the specific application requirements and the desired degree of anisotropy.

Characterization methods for anisotropic dibenzocycloocta-1,5-diene nanocomposites must account for the directional nature of their properties. Techniques such as polarized spectroscopy, directional mechanical testing, and anisotropic thermal expansion measurements are essential for understanding the relationship between molecular alignment and macroscopic properties. These characterization approaches provide insights into the effectiveness of alignment strategies and guide the optimization of processing conditions.

Covalent Integration Strategies in Polymer Matrices

The covalent integration of dibenzocycloocta-1,5-diene units into polymer matrices represents a critical aspect of materials design that determines the effectiveness of conformational switching and the overall performance of the resulting materials. Various integration strategies have been developed to incorporate dibenzocycloocta-1,5-diene functionality while maintaining the desirable properties of the host polymer matrix and maximizing the thermal responsive behavior.

Crosslinker integration represents the most extensively studied approach to incorporating dibenzocycloocta-1,5-diene into polymer networks. In this strategy, dibenzocycloocta-1,5-diene units serve as crosslinking agents that connect polymer chains while providing thermal contractile functionality. The crosslinking is typically achieved through benzocyclobutene dimerization, where benzocyclobutene groups attached to dibenzocycloocta-1,5-diene units undergo thermal cyclization to form crosslinks between polymer chains. This approach allows for controlled crosslink density while incorporating the desired thermal responsive behavior.

Polyarylamide networks represent the most successful application of crosslinker integration, where dibenzocycloocta-1,5-diene units are incorporated during the thermal annealing process. The polymer synthesis involves the preparation of polyarylamide-co-polyethylene glycol precursors that are subsequently thermally annealed to remove polyethylene glycol and form dibenzocycloocta-1,5-diene crosslinks through benzocyclobutene dimerization. This process results in crosslinked networks with controlled dibenzocycloocta-1,5-diene content and demonstrates the feasibility of incorporating conformationally active units as integral components of the polymer structure.

| Integration Strategy | Chemical Approach | Bonding Mechanism | Polymer Matrix | Key Advantage |

|---|---|---|---|---|

| Crosslinker | DBCOD as crosslinking agent | BCB dimerization | Polyarylamide | Controlled crosslink density |

| Main Chain | DBCOD in backbone | Amide bonds | Epoxy resins | Integrated response |

| Side Chain | DBCOD as pendant groups | Ester linkages | Various polymers | Preserved properties |

| Curing Agent | DBCOD-modified curatives | Epoxy reactions | Thermosets | Enhanced performance |

Main chain incorporation involves integrating dibenzocycloocta-1,5-diene units directly into the polymer backbone, creating materials where the conformational switching behavior is an intrinsic property of the polymer chain. This approach has been successfully demonstrated in epoxy polymer systems, where dibenzocycloocta-1,5-diene-based diamines serve as curing agents that become incorporated into the crosslinked network structure. The resulting materials exhibit negative thermal expansion behavior directly related to the conformational changes of the dibenzocycloocta-1,5-diene units within the polymer backbone.

The curing agent modification strategy represents a practical approach to incorporating dibenzocycloocta-1,5-diene functionality into commercial polymer systems. Dibenzocycloocta-1,5-diene-based diamines have been synthesized and utilized as curing agents for various epoxy resins. The dibenzocycloocta-1,5-diene-diamine suppresses the thermal expansion of epoxy polymers through the conformational transition from boat to chair configuration, resulting in low or negative coefficients of thermal expansion. This approach enables the modification of existing polymer systems without requiring complete reformulation.

Side chain grafting provides an alternative integration strategy where dibenzocycloocta-1,5-diene units are attached as pendant groups to the polymer backbone. This approach allows for the incorporation of conformational switching functionality while preserving the fundamental properties of the host polymer. The grafting can be achieved through various chemical reactions, including ester formation, amide coupling, and click chemistry reactions, depending on the specific polymer system and desired properties.

The chemical compatibility between dibenzocycloocta-1,5-diene units and polymer matrices plays a crucial role in determining the effectiveness of integration strategies. Successful integration requires that the dibenzocycloocta-1,5-diene units remain chemically stable under the processing conditions required for polymer synthesis and that they do not interfere with the polymerization reactions. Additionally, the integrated dibenzocycloocta-1,5-diene units must retain their conformational switching capability within the polymer matrix environment.

Hybrid network formation represents an advanced integration approach that combines multiple types of chemical bonding to create materials with synergistic properties. These systems may incorporate both covalent and non-covalent interactions, creating networks that exhibit the thermal responsive behavior of dibenzocycloocta-1,5-diene units while maintaining the processing advantages and performance characteristics of the host polymer. The combination of different bonding modes allows for fine-tuning of material properties and optimization of performance for specific applications.

The benzocyclobutene dimerization mechanism represents a particularly elegant integration strategy that takes advantage of the thermal reactivity of benzocyclobutene groups. This reaction occurs at elevated temperatures and creates stable crosslinks between polymer chains while simultaneously forming dibenzocycloocta-1,5-diene units. The reaction is thermally reversible, allowing for potential reprocessing and recycling of the materials, which is valuable for sustainable materials applications.

Click chemistry reactions have emerged as versatile tools for integrating dibenzocycloocta-1,5-diene units into polymer matrices. The high efficiency and selectivity of click reactions enable the incorporation of dibenzocycloocta-1,5-diene functionality under mild conditions, preserving the integrity of both the dibenzocycloocta-1,5-diene units and the polymer matrix. This approach is particularly valuable for surface functionalization applications where dibenzocycloocta-1,5-diene units are attached to polymer surfaces to impart thermal responsive behavior.

Processing considerations for covalent integration strategies must account for the thermal sensitivity of dibenzocycloocta-1,5-diene units and the requirements for maintaining their conformational switching capability. Processing temperatures, reaction times, and environmental conditions must be carefully controlled to ensure successful integration without degradation of the dibenzocycloocta-1,5-diene functionality. The optimization of processing conditions is essential for achieving materials with the desired thermal responsive behavior and mechanical properties.

Purity

XLogP3

Boiling Point

Melting Point

Other CAS

Wikipedia

Dates

aza[60]fullerene: preparation of monoadducts and limitations. J Org Chem. 2010

Jun 18;75(12):4124-30. doi: 10.1021/jo100277v. PubMed PMID: 20481575.